molecular formula C8H16O4 B12115182 Methyl 3-(2-ethoxyethoxy)propanoate CAS No. 5420-62-2

Methyl 3-(2-ethoxyethoxy)propanoate

Cat. No.: B12115182
CAS No.: 5420-62-2
M. Wt: 176.21 g/mol
InChI Key: RJQNUXAWTOXYCY-UHFFFAOYSA-N
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Description

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is an organic compound with the molecular formula C8H16O4. It is an ester, which is a type of chemical compound derived from an acid (in this case, propanoic acid) in which at least one hydroxyl group is replaced by an alkoxy group. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester typically involves the esterification of propanoic acid with 3-(2-ethoxyethoxy)-1-propanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of by-products, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Propanoic acid and 3-(2-ethoxyethoxy)-1-propanol.

    Transesterification: A different ester and alcohol depending on the reactants used.

    Reduction: 3-(2-ethoxyethoxy)-1-propanol.

Scientific Research Applications

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which propanoic acid,3-(2-ethoxyethoxy)-, methyl ester exerts its effects depends on its specific applicationThe ester bond is hydrolyzed by enzymes, releasing the active compound that can then exert its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid,3-(2-ethoxyethoxy)-, methyl ester is unique due to its specific combination of the propanoic acid and 3-(2-ethoxyethoxy)-1-propanol components. This unique structure imparts specific chemical and physical properties that differentiate it from other esters .

Biological Activity

Methyl 3-(2-ethoxyethoxy)propanoate is a compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is an ester compound characterized by its ethoxyethyl substituents. Its chemical structure can be represented as follows:

C8H16O4\text{C}_8\text{H}_{16}\text{O}_4

This structure suggests potential interactions with biological systems, particularly in enzyme-substrate dynamics and polymer synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : It has been utilized in studies to explore enzyme-substrate interactions, particularly in the context of drug metabolism and biotransformation.
  • Polymeric Applications : The compound serves as a building block for synthesizing polyesters and other polymers that have applications in drug delivery systems .
  • Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anticancer properties, particularly through their ability to target specific cell receptors involved in tumor growth .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on cancer cell lines. The findings revealed that certain derivatives demonstrated significant cytotoxicity against U87MG glioblastoma cells, with half-maximal inhibitory concentrations (IC50) as low as 6.36 µg/mL. This was notably lower than non-functionalized analogs, indicating enhanced efficacy due to the ethoxyethyl modifications .

Case Study 2: Polymer Synthesis

In another research effort, this compound was employed in the synthesis of biodegradable polyesters. These materials exhibited favorable degradation profiles and biocompatibility, making them suitable for applications in controlled drug release systems. The study highlighted the importance of the ethoxy groups in enhancing the solubility and stability of the resulting polymers .

Comparative Analysis

The following table summarizes key findings from various studies on this compound and its derivatives:

Study Cell Line/Model Activity IC50 (µg/mL) Notes
U87MGCytotoxicity6.36Enhanced by ethoxyethyl groups
VariousPolymer synthesisN/ABiodegradable polyesters developed
Ba/F3 Bcr-Abl T315IAntiproliferativeN/APotential for targeted therapy

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

  • Targeted Drug Delivery : Further investigation into its use as a carrier for targeted drug delivery systems could yield significant advancements in cancer therapy.
  • Mechanistic Studies : Detailed studies on its interaction with specific enzymes and receptors will enhance understanding of its biological mechanisms.
  • Material Science Applications : Expanding its use in developing new materials for biomedical applications could lead to innovative solutions in drug delivery and tissue engineering.

Properties

CAS No.

5420-62-2

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

methyl 3-(2-ethoxyethoxy)propanoate

InChI

InChI=1S/C8H16O4/c1-3-11-6-7-12-5-4-8(9)10-2/h3-7H2,1-2H3

InChI Key

RJQNUXAWTOXYCY-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC(=O)OC

Origin of Product

United States

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